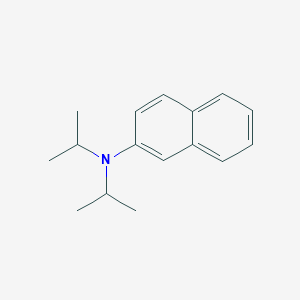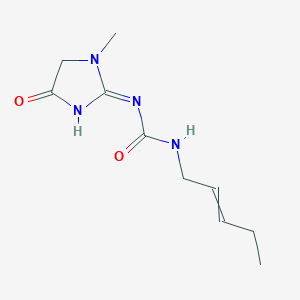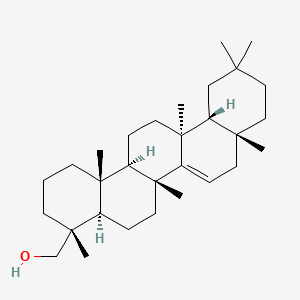
D-Friedoolean-14-en-23-ol, (4alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Friedoolean-14-en-23-ol, (4alpha)- is a pentacyclic triterpenoid compound. It is a derivative of oleanane and is known for its various biological activities. This compound is often found in natural sources such as plants and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Friedoolean-14-en-23-ol, (4alpha)- typically involves the extraction from natural sources or chemical synthesis from related triterpenoids. One common method includes the extraction from plant materials using solvents like ethanol. The plant material is usually subjected to multiple extraction cycles to ensure maximum yield .
Industrial Production Methods
Industrial production of D-Friedoolean-14-en-23-ol, (4alpha)- often involves large-scale extraction processes. These processes are optimized for efficiency and yield, using advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-Friedoolean-14-en-23-ol, (4alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the molecule to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
D-Friedoolean-14-en-23-ol, (4alpha)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anti-tumor, and anti-microbial properties.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of D-Friedoolean-14-en-23-ol, (4alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can bind to specific receptors and enzymes, altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taraxerol: Another pentacyclic triterpenoid with similar biological activities.
Beta-sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
D-Friedoolean-14-en-23-ol, (4alpha)- is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
93929-97-6 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
[(4R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,6a,6a,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-4-yl]methanol |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-26(3)14-9-22-29(6)15-10-21-27(4,20-31)12-8-13-28(21,5)23(29)11-16-30(22,7)24(26)19-25/h9,21,23-24,31H,8,10-20H2,1-7H3/t21-,23+,24+,26-,27-,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
ZXNXMHKRKWHICS-HYUZNSRQSA-N |
Isomerische SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC[C@@]([C@@H]5CC[C@]4(C3=CC2)C)(C)CO)C)C)(C)C |
Kanonische SMILES |
CC1(CCC2(CC=C3C4(CCC5C(CCCC5(C4CCC3(C2C1)C)C)(C)CO)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


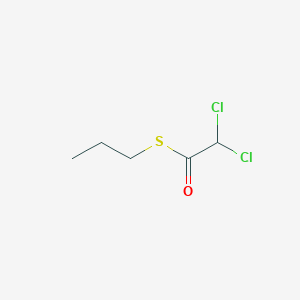
![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)

![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
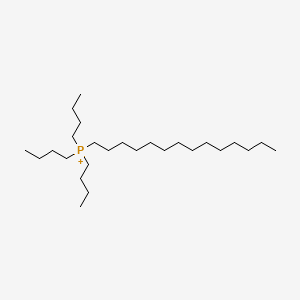
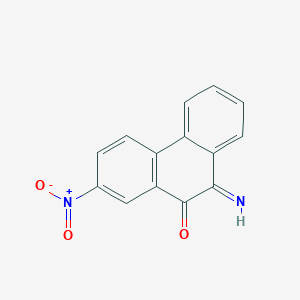
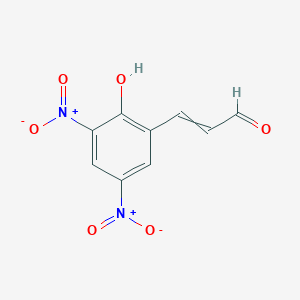
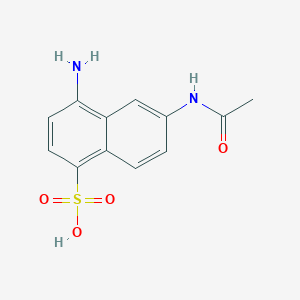
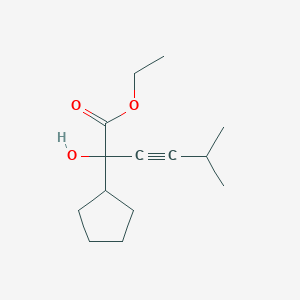
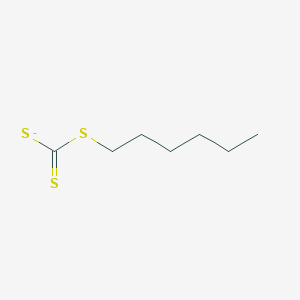
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
